2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an aromatic aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The resulting intermediate is then reacted with a suitable amine or amide to form the quinazolinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The quinazolinone structure may also contribute to its biological activity by interacting with DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione: This compound shares the benzothiazole moiety and exhibits similar antibacterial properties.
2-Arylbenzothiazoles: These compounds have a benzothiazole ring substituted with various aryl groups and are known for their diverse biological activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h3-4,7-8H,1-2,5-6H2,(H2,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJVCKIJDGNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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